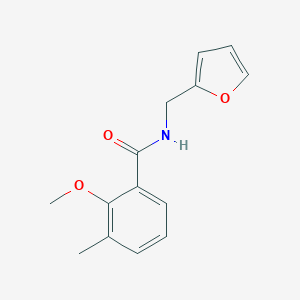![molecular formula C19H29N3O2 B244093 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B244093.png)
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide involves multiple steps, starting with the preparation of the core piperazine structure. The process typically includes:
Formation of the Piperazine Core: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Acylation: The piperazine core is then acylated using 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Group: The acylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.
Final Amidation: The final step involves the amidation of the phenyl-piperazine intermediate with 2-methylpropanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl ring and piperazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, modulation of enzyme activity, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific structural features, such as the presence of the piperazine ring and the 3-methylbutanoyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)13-18(23)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-19(24)15(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,24) |
InChI Key |
SKRUBGQBBBBRCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
